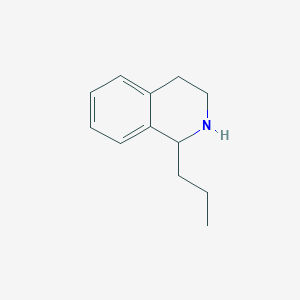

![molecular formula C15H16N2O6S2 B2842327 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid CAS No. 794553-85-8](/img/structure/B2842327.png)

3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

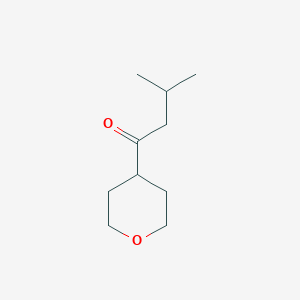

This compound is known as 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid. It has a CAS Number of 794553-85-8 and a molecular weight of 384.43 . The IUPAC name for this compound is 3-[(2-[4-(aminosulfonyl)phenyl]ethyl)amino]sulfonyl]benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O6S2/c16-24(20,21)13-6-4-11(5-7-13)8-9-17-25(22,23)14-3-1-2-12(10-14)15(18)19/h1-7,10,17H,8-9H2,(H,18,19)(H2,16,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Chemical Reactions Analysis

As mentioned earlier, compounds with similar structures often undergo reactions at the benzylic position . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halides .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 198-199 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

- (Mono- and di-substituted sulfamoyl)benzoic acids, such as 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid, are involved in the synthesis of various compounds with potential medicinal applications. These compounds are prepared using specific reactions and have been studied for their roles as uricosuric agents in the treatment of conditions like gout and gouty arthritis (P. Sarbanes, 2002).

Plant Growth Regulation

- In plant sciences, benzoic acid derivatives are researched for their regulatory role in inducing multiple stress tolerance in plants. Studies have indicated that molecules like benzoic acid, of which 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid is a derivative, can be effective in inducing tolerance to various environmental stresses in plants (Senaratna et al., 2004).

Catalysis

- This chemical is also explored in the field of catalysis. For instance, sulfuric acid derivatives are used as recyclable catalysts in specific synthesis reactions, demonstrating the application of sulfamoylbenzoic acid derivatives in facilitating chemical transformations (Tayebi et al., 2011).

Organic Synthesis

- Benzoic acid derivatives play a significant role in organic synthesis. They serve as crucial structural motifs in drug molecules and natural products, and their functionalization can provide valuable tools for organic synthesis. The C–H bond functionalization of benzoic acids, including derivatives like 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid, is a subject of intense study in this field (Li et al., 2016).

Pharmacological Research

- In pharmacological research, various substituted benzisoxazole derivatives, including those with sulfamoylmethyl groups, have been synthesized and studied for their potential anticonvulsant activities, indicating the relevance of sulfamoylbenzoic acid derivatives in this area (Uno et al., 1979).

Enzyme Inhibition

- Sulfonamide derivatives of benzoic acid are studied as inhibitors of carbonic anhydrase isoenzymes, highlighting another pharmacological application of these compounds (Supuran et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

3-[2-(4-sulfamoylphenyl)ethylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6S2/c16-24(20,21)13-6-4-11(5-7-13)8-9-17-25(22,23)14-3-1-2-12(10-14)15(18)19/h1-7,10,17H,8-9H2,(H,18,19)(H2,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSAETMVUPPNPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-(1H-imidazol-1-yl)propyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842248.png)

![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2842249.png)

![1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2842251.png)

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2842253.png)

![1-(2,5-difluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)methanesulfonamide](/img/structure/B2842254.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2842256.png)

![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2842258.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2842263.png)